molecular formula C18H20N2O2S B2890193 5,6-dimethyl-1-(2,4,5-trimethylbenzenesulfonyl)-1H-1,3-benzodiazole CAS No. 433943-27-2

5,6-dimethyl-1-(2,4,5-trimethylbenzenesulfonyl)-1H-1,3-benzodiazole

Cat. No.: B2890193
CAS No.: 433943-27-2
M. Wt: 328.43
InChI Key: AQDBVIXJRMCJEE-UHFFFAOYSA-N
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Description

5,6-dimethyl-1-(2,4,5-trimethylbenzenesulfonyl)-1H-1,3-benzodiazole is a useful research compound. Its molecular formula is C18H20N2O2S and its molecular weight is 328.43. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

  • Synthetic Pathways : Research has shown the synthesis of novel imidazothiazole sulfides and sulfones, including compounds structurally related to "5,6-dimethyl-1-(2,4,5-trimethylbenzenesulfonyl)-1H-1,3-benzodiazole". These compounds have been synthesized and characterized for their potential biological activities. For instance, compounds synthesized by the reaction of thiazol-2-ylamine with various phenacyl bromides displayed significant anthelmintic and anti-inflammatory activities, indicating the potential for developing new therapeutic agents (Shetty, Khazi, & Ahn, 2010).

  • Polymer Synthesis : In material science, active p-aminobenzenesulfonic acid derivatives, resembling the structure of interest, have been utilized for the self-polycondensation leading to poly(p-benzenesulfonamide). These polymers, obtained under mild conditions, are soluble in polar aprotic solvents and have applications ranging from industrial to biomedical areas due to their unique physicochemical properties (Saegusa et al., 1987).

Medicinal Chemistry Applications

  • Serotonin Receptor Ligands : The research into serotonin receptor ligands has identified compounds structurally related to "this compound" as potential agents. These compounds, including N(9)-(4-aminobenzenesulfonyl)-9H-1,2,3,4-tetrahydrocarbazole, have been found to bind with high affinity to 5-HT6 receptors, suggesting their utility in the development of treatments for neurological disorders (Chang-Fong et al., 2004).

Material Science and Molecular Architecture

  • Molecular Architectures : The design and self-assembly of molecular architectures using ligands have been explored, leading to the creation of various discrete molecular architectures. These include two-dimensional rectangular metallacycles and three-dimensional trigonal or tetragonal prisms, demonstrating the compound's versatility in constructing complex molecular structures with potential applications in nanotechnology and materials science (Su et al., 2003).

Properties

IUPAC Name

5,6-dimethyl-1-(2,4,5-trimethylphenyl)sulfonylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2S/c1-11-6-15(5)18(9-14(11)4)23(21,22)20-10-19-16-7-12(2)13(3)8-17(16)20/h6-10H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQDBVIXJRMCJEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)N2C=NC3=C2C=C(C(=C3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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